![molecular formula C19H20N2S B13387824 3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine](/img/structure/B13387824.png)
3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine
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Overview
Description
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido[2,1-b]benzothiazole core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole typically involves the condensation of 2-aminothiophenol with aromatic aldehydes. One efficient method includes the use of microwave-accelerated condensation in an ionic liquid, such as 1-pentyl-3-methylimidazolium bromide, which provides the desired product under solvent and catalyst-free conditions . Another approach involves the use of Brønsted acid-catalyzed condensation reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, often employs scalable methods such as the coupling of o-aminothiophenols with gem-dibromomethylarenes in the presence of molecular iodine, tert-butoxide, and pyridine under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, sodium borohydride, and various aromatic aldehydes. Reaction conditions often involve refluxing in solvents like dimethyl sulfoxide (DMSO) or using microwave irradiation for accelerated reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Scientific Research Applications
It appears the query is for information on the applications of the chemical compound "3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine." However, the search results provide information on the synthesis, properties, and related compounds, but not specific applications of the compound.
Based on the search results, here's what is available:
- (2S,3S)-3-isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine: This molecule is classified as a nucleophile, specifically an N-nucleophile and isothiourea . It has a solvent parameter of 0.64 when used in dichloromethane .
- (2S,3R)-(+)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole: This is a related compound with CAS No. 1203507-02-1 .
Other potentially relevant compounds mentioned in the search results include:
- Hexyl radicals, with applications such as inhibitors of glycogen synthase kinase-3β .
- 1-hexyl-3-methylimidazolium-based ionic liquids, which can be used as corrosion inhibitors for mild steel in HCl, and in the analysis of pharmaceutical formulations containing tricyclic antidepressants .
- Pyropheophorbide-a-hexyl ether (HPPH), investigated as a photosensitizer for photodynamic therapy .
Mechanism of Action
The mechanism of action of (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit bacterial enzymes, disrupt viral replication, or induce apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, making it a potent agent in various applications.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their versatile biological and industrial applications.
2-Substituted Benzothiazoles: Possess significant pharmacological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties.
Uniqueness
(2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole stands out due to its specific stereochemistry and the presence of both pyrimido and benzothiazole rings, which confer unique chemical and biological properties .
Biological Activity
3-Isopropyl-2-phenyl-3,4-dihydro-2H-benzo[4,5]thiazolo[3,2-a]pyrimidine, also known by its IUPAC name (2S,3R)-(+)-3-Isopropyl-2-phenyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole (CAS No. 1203507-02-1), is a compound of significant interest due to its diverse biological activities. Research has indicated its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.
- Molecular Formula : C19H20N2S
- Molecular Weight : 308.44 g/mol
- Structure : The compound features a thiazole moiety fused with a pyrimidine ring, contributing to its biological properties.
Antimicrobial Activity
Studies have demonstrated that derivatives of thiazole and pyrimidine compounds exhibit considerable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain derivatives show MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | Activity |
---|---|---|
3-Isopropyl-2-phenyl derivative | 0.22 - 0.25 | Excellent against Gram-positive bacteria |
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies have shown promising results against various cancer cell lines:
- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values comparable to established anticancer drugs like doxorubicin .
Cell Line | IC50 (μM) | Comparison |
---|---|---|
Jurkat (leukemia) | <10 | Comparable to doxorubicin |
HT29 (colon cancer) | <15 | Comparable to doxorubicin |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Protein Interactions : Molecular dynamics simulations have suggested that the compound interacts primarily through hydrophobic contacts with target proteins .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl ring has been identified as crucial for enhancing activity against cancer cells .
Case Studies
Several studies have reported on the synthesis and evaluation of this compound and its derivatives:
- Anticonvulsant Properties : A study highlighted the anticonvulsant activity of thiazole derivatives where structural modifications led to enhanced efficacy in animal models .
- In Vivo Efficacy : In vivo studies indicated that certain formulations of the compound provided significant protection in models of induced seizures and showed promise as therapeutic agents .
Properties
IUPAC Name |
2-phenyl-3-propan-2-yl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2S/c1-13(2)15-12-21-16-10-6-7-11-17(16)22-19(21)20-18(15)14-8-4-3-5-9-14/h3-11,13,15,18H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBRMANNSNGNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN2C3=CC=CC=C3SC2=NC1C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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